AM2201 N-(4-hydroxypentyl) metabolite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

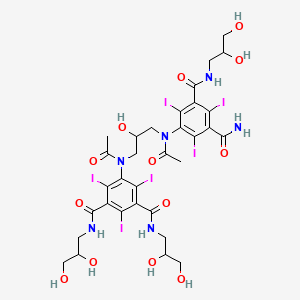

AM2201 N-(4-hydroxypentyl) metabolite is a potent synthetic cannabinoid (CB) with Ki values of 1.0 and 2.6 nM for the CB1 and CB2 receptors, respectively . It is an expected urinary metabolite of AM2201, based on the known metabolism of similar compounds . Its biological actions are unknown .

Molecular Structure Analysis

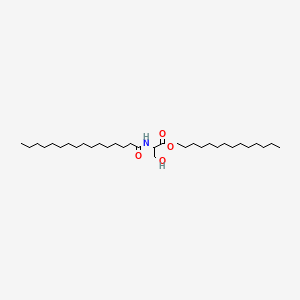

The molecular formula of AM2201 N-(4-hydroxypentyl) metabolite is C24H22FNO2 . The structure includes a fluoropentyl chain attached to an indole group, which is further connected to a naphthyl methanone group .Physical And Chemical Properties Analysis

The physical and chemical properties of AM2201 N-(4-hydroxypentyl) metabolite include a density of 1.2±0.1 g/cm3, boiling point of 603.6±50.0 °C at 760 mmHg, and a flash point of 318.8±30.1 °C . It also has a molar refractivity of 108.5±0.5 cm3, and a molar volume of 313.0±7.0 cm3 .Aplicaciones Científicas De Investigación

Forensic Chemistry & Toxicology

AM2201 N-(4-hydroxypentyl) metabolite: is a significant compound in the field of forensic chemistry and toxicology. As an expected urinary metabolite of AM2201, it is crucial for the detection of synthetic cannabinoid use . The metabolite can be identified in biological samples using advanced analytical techniques like GC-MS and LC-MS, aiding in legal investigations and clinical assessments of drug abuse.

Pharmacokinetic Studies

Pharmacokinetic research utilizes this metabolite to understand the absorption, distribution, metabolism, and excretion (ADME) of AM2201. Studies have shown that AM2201 induces dose-related hypothermia and catalepsy in rats, with the metabolite’s plasma concentrations being measurable but significantly lower than the parent compound . This information is vital for developing therapeutic interventions and understanding the drug’s potential risks.

Endocannabinoid System Research

As a synthetic cannabinoid, AM2201 and its metabolites are used to study the endocannabinoid system. This research can lead to the development of new medications targeting various conditions, such as pain, obesity, and neurological disorders. The metabolite’s interaction with CB1 and CB2 receptors is of particular interest .

Development of Analytical Standards

The metabolite serves as an analytical reference standard. Laboratories use it to calibrate instruments and validate methods for the detection of synthetic cannabinoids in biological samples. This ensures accuracy and reliability in toxicology reports and drug testing .

Clinical Toxicology

In clinical toxicology, identifying the presence of AM2201 N-(4-hydroxypentyl) metabolite helps clinicians diagnose and treat synthetic cannabinoid intoxication. The metabolite’s identification can confirm exposure to synthetic cannabinoids, which is essential for appropriate medical intervention .

Urine Drug Testing Applications

The metabolite is also used in urine drug testing to monitor for the illicit use of synthetic cannabinoids. Its presence in urine samples can indicate recent use, which is particularly relevant for workplace drug testing programs and compliance monitoring in substance abuse treatment programs .

Mecanismo De Acción

Target of Action

AM2201 N-(4-hydroxypentyl) metabolite is a potent synthetic cannabinoid . Its primary targets are the CB1 and CB2 receptors , which are part of the endocannabinoid system . The CB1 receptor is primarily located in the brain and is associated with psychoactive effects, while the CB2 receptor is found in the immune system and is linked to immune response .

Mode of Action

The compound interacts with its targets (CB1 and CB2 receptors) by binding to them . The Ki values, which represent the binding affinity of the compound to the receptors, are 1.0 nM for the CB1 receptor and 2.6 nM for the CB2 receptor . This indicates a high affinity for both receptors, suggesting a potent interaction .

Biochemical Pathways

The exact biochemical pathways affected by AM2201 N-(4-hydroxypentyl) metabolite are currently unknown . Given its interaction with the cb1 and cb2 receptors, it can be inferred that it may influence the endocannabinoid system’s functions, which include pain sensation, mood, appetite, and memory .

Pharmacokinetics

It is known to be an expected urinary metabolite of AM2201, suggesting it may be produced in the body following the metabolism of AM2201 .

Result of Action

The molecular and cellular effects of AM2201 N-(4-hydroxypentyl) metabolite’s action are currently unknown . Given its potent interaction with the CB1 and CB2 receptors, it may have significant effects on the functions regulated by the endocannabinoid system .

Propiedades

IUPAC Name |

[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FNO2/c25-15-18(27)9-6-14-26-16-22(20-11-3-4-13-23(20)26)24(28)21-12-5-8-17-7-1-2-10-19(17)21/h1-5,7-8,10-13,16,18,27H,6,9,14-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFNNXALSQKDIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCC(CF)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017862 |

Source

|

| Record name | AM2201 N-(4-Hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AM2201 N-(4-hydroxypentyl) metabolite | |

CAS RN |

1427521-34-3 |

Source

|

| Record name | AM2201 N-(4-Hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What analytical methods were used to identify and quantify AM2201 and its N-(4-hydroxypentyl) metabolite in the research?

A1: The researchers utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze both the plant material and the urine sample. [] This technique allowed them to identify and quantify both AM2201 and its metabolite with high sensitivity and selectivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B585747.png)